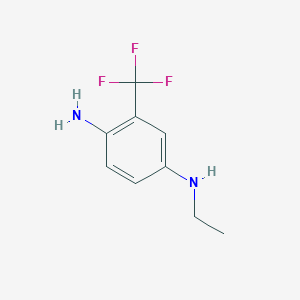

1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine

Description

Properties

IUPAC Name |

4-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZFOKFZGQSKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine, a valuable building block in the development of various specialty chemicals and pharmaceutical agents. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this diamine a key intermediate in medicinal chemistry. The synthesis is strategically designed in a multi-step process commencing with the regioselective nitration of m-(trifluoromethyl)acetanilide, followed by deprotection, selective N-ethylation, and concluding with the reduction of the nitro group. This guide delves into the causality behind the experimental choices, provides detailed step-by-step protocols, and presents quantitative data to ensure reproducibility and scalability. The methodologies described herein are grounded in established chemical principles and supported by authoritative references, offering researchers and drug development professionals a reliable and practical resource.

Introduction: Strategic Importance and Synthetic Overview

The synthesis of substituted phenylenediamines is a cornerstone of modern organic and medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group into these structures is a widely employed strategy to modulate the physicochemical properties of the target molecules, often leading to improved biological activity and pharmacokinetic profiles. This compound presents a unique scaffold with a primary amine, a secondary ethylamine, and a trifluoromethyl group, offering multiple points for further chemical elaboration.

The synthetic pathway detailed in this guide has been designed for efficiency, selectivity, and scalability. It proceeds through a logical sequence of well-established transformations, ensuring high yields and purity of the final product. The overall synthetic scheme is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

This guide will now elaborate on each of these synthetic steps, providing detailed experimental protocols and the scientific rationale behind the chosen methodologies.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Regioselective Nitration of m-(trifluoromethyl)acetanilide

The initial step involves the nitration of commercially available m-(trifluoromethyl)acetanilide. The acetamido group is a moderately activating ortho-, para-director. The trifluoromethyl group, being a strong electron-withdrawing group, is a meta-director and deactivates the aromatic ring. The directing effects of these two substituents are synergistic, leading to the highly regioselective introduction of the nitro group at the position para to the acetamido group and meta to the trifluoromethyl group.

Experimental Protocol:

-

To a stirred solution of m-(trifluoromethyl)acetanilide (1.0 eq) in concentrated sulfuric acid (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-nitro-3-(trifluoromethyl)acetanilide, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Causality of Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Low Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

Step 2: Hydrolysis of 4-nitro-3-(trifluoromethyl)acetanilide

The next step is the deprotection of the amino group by hydrolyzing the acetamide. This is typically achieved under basic or acidic conditions. A patent for the preparation of 4-nitro-3-trifluoromethylaniline suggests a mild basic hydrolysis using potassium carbonate in ethanol, which is advantageous as it minimizes potential side reactions.[1]

Experimental Protocol:

-

Suspend 4-nitro-3-(trifluoromethyl)acetanilide (1.0 eq) in ethanol (10-15 volumes).

-

Add potassium carbonate (2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 70-80 °C) and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-nitro-3-(trifluoromethyl)aniline. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Potassium Carbonate in Ethanol: This system provides a sufficiently basic environment for the hydrolysis of the amide bond without being overly harsh, which could lead to degradation of the nitro-containing aromatic ring. Ethanol is a suitable solvent that allows for the reaction to be conducted at a moderate reflux temperature.

Step 3: Selective N-ethylation of 4-nitro-3-(trifluoromethyl)aniline

This step involves the selective introduction of an ethyl group onto the primary amino group. Two primary methods are considered here: direct alkylation and reductive amination. While direct alkylation with an ethylating agent like ethyl iodide in the presence of a base is a viable option, it can be prone to over-alkylation, leading to the formation of the diethylamino derivative. Reductive amination offers a more controlled approach to mono-alkylation.

Reductive Amination Protocol:

-

Dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 volumes).

-

Add acetaldehyde (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes to allow for the formation of the corresponding imine intermediate.

-

Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-ethyl-4-nitro-3-(trifluoromethyl)aniline can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Reductive Amination over Direct Alkylation: This method is often preferred for mono-alkylation as the in situ formation and immediate reduction of the imine minimizes the opportunity for the secondary amine product to react further with the alkylating agent.[2]

-

Sodium Borohydride: This is a mild and selective reducing agent that efficiently reduces the imine intermediate without affecting the nitro group.[2]

Step 4: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group in N-ethyl-4-nitro-3-(trifluoromethyl)aniline to a primary amino group, yielding the target molecule. Catalytic hydrogenation is a clean and efficient method for this transformation.

Catalytic Hydrogenation Protocol:

-

Dissolve N-ethyl-4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate (10-20 volumes).

-

Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

-

The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a balloon filled with hydrogen gas for small-scale reactions or a Parr hydrogenator for larger scales at a pressure of 1-4 atm.

-

Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases and TLC analysis confirms the disappearance of the starting material (typically 4-8 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be purified by column chromatography or recrystallization if necessary.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This method is highly efficient and selective for the reduction of nitro groups to amines and typically proceeds under mild conditions with high yields.[3][4] The workup is straightforward, involving only the removal of the catalyst by filtration.

Data Presentation

The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound. Please note that the yields are based on literature values for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents/Catalyst | Product | Expected Yield (%) |

| 1 | m-(trifluoromethyl)acetanilide | HNO₃, H₂SO₄ | 4-nitro-3-(trifluoromethyl)acetanilide | 85-95 |

| 2 | 4-nitro-3-(trifluoromethyl)acetanilide | K₂CO₃, Ethanol | 4-nitro-3-(trifluoromethyl)aniline | 80-90[1] |

| 3 | 4-nitro-3-(trifluoromethyl)aniline | Acetaldehyde, NaBH₄ | N-ethyl-4-nitro-3-(trifluoromethyl)aniline | 70-85 |

| 4 | N-ethyl-4-nitro-3-(trifluoromethyl)aniline | H₂, 10% Pd/C | This compound | >90[3] |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic pathway for the preparation of this compound. By leveraging a series of well-understood and high-yielding chemical transformations, this guide provides a practical framework for researchers and professionals in the fields of chemical synthesis and drug development. The detailed protocols, coupled with explanations of the underlying chemical principles, are intended to facilitate the successful and reproducible synthesis of this important fluorinated building block. The presented methodology is amenable to scale-up and can be adapted for the synthesis of related analogues.

References

-

Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. (2023). [Link]

-

This compound. PubChem. [Link]

-

Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

- CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.

-

Reductive amination of aldehydes and ketones with nitro compounds. (a)... ResearchGate. [Link]

-

Reductive amination of tertiary anilines and aldehydes. Chemical Communications. (2013). [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. (2025). [Link]

-

Reductive Amination. WordPress. (2026). [Link]

-

Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. (2018). [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Molbank. (2018). [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]

Sources

An In-Depth Technical Guide to 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine, a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science.

Introduction

This compound, also known as N-ethyl-3-(trifluoromethyl)-1,4-phenylenediamine, is a substituted aromatic diamine. The presence of both a reactive ethylamino group and a primary amine, combined with the electronically modifying trifluoromethyl group, makes this molecule a versatile building block in organic synthesis. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, trifluoromethylated anilines and their derivatives are pivotal intermediates in the development of novel therapeutics.[1] This guide will delve into the known chemical characteristics of this compound, plausible synthetic routes, and its potential utility in research and development.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature, suggesting its status as a specialized research chemical. However, its fundamental properties can be summarized from available databases and supplier information.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N-ethyl-3-(trifluoromethyl)-1,4-phenylenediamine, 4-Amino-N-ethyl-2-(trifluoromethyl)aniline | N/A |

| CAS Number | 1040043-27-3 | |

| Molecular Formula | C₉H₁₁F₃N₂ | [2] |

| Molecular Weight | 204.19 g/mol | [2] |

| Predicted XlogP | 2.5 | [2] |

| Predicted [M+H]⁺ | 205.09471 | [2] |

Structural Elucidation

The structure of this compound is characterized by a benzene ring substituted with a primary amine, an ethylamino group, and a trifluoromethyl group. The relative positions of these substituents are crucial for its reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical synthetic route could commence from 4-chloro-3-nitrobenzotrifluoride, a commercially available starting material.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nucleophilic Aromatic Substitution

The first step would involve the reaction of 4-chloro-3-nitrobenzotrifluoride with ethylamine. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atom for nucleophilic aromatic substitution. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures. A patent for the preparation of 2-nitro-4-trifluoromethylaniline from 4-chloro-3-nitro-benzotrifluoride and ammonia suggests that this type of transformation is feasible.[3]

Step 2: Reduction of the Nitro Group

The resulting N-ethyl-4-nitro-2-(trifluoromethyl)aniline would then be reduced to the corresponding primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with a metal-acid system (e.g., tin(II) chloride in hydrochloric acid). Catalytic hydrogenation is often preferred due to its cleaner reaction profile and milder conditions.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Amino Groups: The two amino groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The primary amine is generally more reactive than the secondary ethylamino group due to steric hindrance.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the electron-donating amino groups and the electron-withdrawing trifluoromethyl group will influence the position of substitution.

-

Trifluoromethyl Group: The CF₃ group is generally unreactive under standard organic synthesis conditions but significantly influences the electronic properties of the aromatic ring.

Potential Applications in Drug Development and Research

While specific biological activities for this compound are not widely documented, its structural motifs are present in various biologically active molecules. The trifluoromethyl group is a well-established bioisostere for other chemical groups and can improve a drug candidate's metabolic stability and membrane permeability.

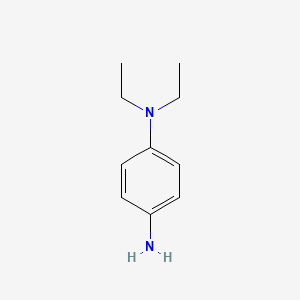

This compound is likely to be a valuable intermediate in the synthesis of more complex molecules, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or diamine core, which is crucial for binding to the ATP-binding pocket of the enzyme.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and their ligands often contain aromatic amine functionalities.

-

Antimicrobial and Anticancer Agents: The incorporation of trifluoromethylated anilines has been explored in the development of new antimicrobial and anticancer drugs.[4]

Safety and Handling

-

Toxicity: Aromatic amines can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a specialized chemical with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is limited, its chemical properties can be inferred from its structure and data on related compounds. The presence of the trifluoromethyl group, along with two reactive amino groups, makes it a versatile intermediate for the synthesis of complex and potentially bioactive molecules. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its utility in drug discovery and other advanced applications.

References

-

PubChemLite. This compound. [Link]

- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Gaspar, A., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 2021. [Link]

-

PubMed. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. PubChemLite - this compound (C9H11F3N2) [pubchemlite.lcsb.uni.lu]

- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidaion of 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine

Introduction

1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine is a substituted aromatic diamine with potential applications in pharmaceutical and materials science. The presence of a trifluoromethyl group, an ethylamino group, and a primary amino group on the benzene ring presents a unique structural elucidation challenge. This in-depth technical guide provides a comprehensive workflow for the unambiguous structure determination of this molecule, leveraging a suite of modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice.

The molecular structure of this compound is confirmed by its chemical formula, C9H11F3N2, and a molecular weight of 204.19 g/mol . A logical and systematic approach to confirming this structure involves a combination of mass spectrometry, infrared spectroscopy, and multinuclear nuclear magnetic resonance spectroscopy.

Strategic Approach to Structure Elucidation

Our strategy is to first confirm the molecular formula and fragmentation pattern using mass spectrometry. Subsequently, Fourier-transform infrared spectroscopy will be employed to identify the key functional groups. Finally, a comprehensive analysis using 1H, 13C, and 19F NMR spectroscopy will be used to establish the precise connectivity of all atoms in the molecule, including the substitution pattern on the aromatic ring.

Diagram of the Overall Workflow

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Mass Spectrometry - Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is the initial and crucial step to determine the molecular weight and elemental composition of the target molecule. For an amine like this compound, which contains an odd number of nitrogen atoms (two), the nitrogen rule predicts an even nominal molecular mass. However, due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ is expected to be observed.

-

Data Analysis: Determine the accurate mass of the molecular ion peak and use it to calculate the elemental composition.

Expected Data and Interpretation

| Parameter | Expected Value | Rationale |

| Molecular Formula | C9H11F3N2 | |

| Monoisotopic Mass | 204.0874 Da | Calculated for C9H11F3N2. |

| [M+H]+ (m/z) | 205.0947 | The protonated molecular ion.[3] |

| [M+Na]+ (m/z) | 227.0767 | The sodium adduct.[3] |

The fragmentation pattern in the mass spectrum will provide valuable structural information. Aromatic amines typically show a strong molecular ion peak.[4][5] Key fragmentation pathways for this molecule would involve the loss of an ethyl radical from the N-ethyl group and cleavage of the C-N bond.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique to identify the characteristic functional groups present in the molecule. For this compound, we expect to see distinct absorption bands for the N-H, C-H, C-N, and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Expected Data and Interpretation

| Wavenumber (cm-1) | Functional Group | Vibration Mode | Expected Appearance |

| 3450-3300 | Primary Amine (N-H) | Asymmetric and symmetric stretching | Two distinct sharp peaks.[1] |

| 3350-3310 | Secondary Amine (N-H) | Stretching | One sharp peak. |

| 3100-3000 | Aromatic C-H | Stretching | Weak to medium peaks. |

| 2980-2850 | Aliphatic C-H | Stretching (CH3, CH2) | Medium to strong peaks. |

| 1620-1580 | Aromatic C=C | Stretching | Two to three sharp peaks. |

| 1650-1550 | N-H | Bending (scissoring) | Medium to strong, broad peak.[1] |

| 1350-1250 | Aromatic C-N | Stretching | Strong peak.[1] |

| 1350-1150 | C-F (of CF3) | Stretching | Very strong, broad absorptions. |

The presence of two distinct N-H stretching bands for the primary amine and a single N-H stretch for the secondary amine would be a key diagnostic feature in the FTIR spectrum.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1H, 13C, and 19F NMR experiments will allow for the complete assignment of all proton, carbon, and fluorine environments in the molecule.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

1H NMR: Acquire a standard proton spectrum.

-

13C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Differentiate between CH, CH2, and CH3 groups.

-

19F NMR: Acquire a proton-decoupled fluorine spectrum.

-

2D NMR (COSY, HSQC, HMBC): Establish correlations between protons, between protons and carbons, and long-range proton-carbon correlations.

-

-

Data Analysis: Integrate the signals, determine chemical shifts (δ) in ppm, and analyze coupling constants (J) in Hz.

Expected 1H NMR Data and Interpretation (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 1H | Ar-H | Aromatic proton ortho to -NH2. |

| ~6.7-6.9 | dd | 1H | Ar-H | Aromatic proton meta to -NH2 and ortho to -CF3. |

| ~6.5-6.7 | d | 1H | Ar-H | Aromatic proton ortho to -NHEt. |

| ~4.0-5.0 | br s | 2H | -NH2 | Primary amine protons, broad due to exchange. |

| ~3.5-4.5 | br s | 1H | -NH- | Secondary amine proton, broad due to exchange. |

| ~3.2 | q | 2H | -CH2- | Methylene protons of the ethyl group, coupled to -CH3. |

| ~1.3 | t | 3H | -CH3 | Methyl protons of the ethyl group, coupled to -CH2-. |

Expected 13C NMR Data and Interpretation (in CDCl3)

The trifluoromethyl group will have a significant effect on the chemical shifts of the aromatic carbons.[7]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-150 | Ar-C | Carbon attached to -NH2. |

| ~135-145 | Ar-C | Carbon attached to -NHEt. |

| ~120-130 (q) | -CF3 | Quartet due to coupling with 19F. |

| ~115-125 | Ar-CH | Aromatic methine carbons. |

| ~110-120 (q) | Ar-C | Carbon attached to -CF3, shows C-F coupling. |

| ~45 | -CH2- | Methylene carbon of the ethyl group. |

| ~15 | -CH3 | Methyl carbon of the ethyl group. |

Expected 19F NMR Data and Interpretation

A single sharp singlet is expected in the 19F NMR spectrum, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift will be characteristic of an aromatic trifluoromethyl group.

Diagram of Key 2D NMR Correlations

Caption: Expected key COSY, HSQC, and HMBC correlations for structural confirmation.

Conclusion

By systematically applying the analytical techniques outlined in this guide, the unambiguous structure of this compound can be confidently elucidated. The integration of data from mass spectrometry, FTIR, and multinuclear NMR spectroscopy provides a self-validating system, ensuring the scientific integrity of the structural assignment. This comprehensive approach is essential for the characterization of novel compounds in research and development.

References

- Mass Spectrometry of Amines - JoVE. (2023, April 30).

- This compound - PubChemLite. (n.d.).

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. (2020, December 18).

- Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- GCMS Section 6.15 - Whitman People. (n.d.).

- This compound | 1040043-27-3 | QRB04327 - Biosynth. (n.d.).

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.).

- Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5).

- NMR Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal - Benchchem. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 3. PubChemLite - this compound (C9H11F3N2) [pubchemlite.lcsb.uni.lu]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Trifluoromethyl-Substituted Benzene Diamines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethyl Group in Diamine Scaffolds

In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for designing molecules with enhanced properties. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. When appended to a benzene diamine framework, the resulting trifluoromethyl-substituted benzene diamines emerge as highly versatile building blocks. These compounds are not merely intermediates; they are enabling scaffolds for the creation of high-performance polymers, advanced materials, and a new generation of pharmaceuticals.

This guide provides an in-depth exploration of trifluoromethyl-substituted benzene diamines, moving beyond a simple recitation of facts to offer insights into the causality behind synthetic choices and the structure-property relationships that govern their application. We will delve into the nuances of their synthesis, the intricacies of their characterization, and their transformative applications in materials science and medicinal chemistry.

Synthetic Methodologies: Accessing the Isomeric Landscape

The isomeric placement of the trifluoromethyl and amine functionalities on the benzene ring dictates the final properties of the derived materials and the biological activity of pharmaceutical compounds. Therefore, precise and efficient synthetic routes to access these isomers are of paramount importance. The most common strategies involve the reduction of a corresponding dinitro or nitroamino precursor.

General Synthetic Workflow

The synthesis of trifluoromethyl-substituted benzene diamines typically follows a convergent approach, as illustrated in the workflow below. The initial step often involves the nitration of a commercially available trifluoromethyl-substituted benzene derivative, followed by a selective reduction of the nitro groups to amines.

Caption: General synthetic workflow for trifluoromethyl-substituted benzene diamines.

Experimental Protocol: Synthesis of 4-Trifluoromethyl-1,2-phenylenediamine

This protocol details a reliable method for the synthesis of 4-trifluoromethyl-1,2-phenylenediamine, a key intermediate for various applications. The choice of a palladium-on-carbon (Pd/C) catalyzed hydrogenation is driven by its high efficiency and selectivity, minimizing the formation of side products.

Materials:

-

4-Amino-3-nitrobenzotrifluoride

-

Ethanol

-

5% Palladium on activated carbon (Pd/C)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: In a hydrogenation vessel, dissolve 4-amino-3-nitrobenzotrifluoride in ethanol. The use of ethanol as a solvent is advantageous due to its ability to dissolve the starting material and its compatibility with the hydrogenation catalyst.

-

Catalyst Addition: Carefully add 5% Pd/C to the solution. The catalyst loading is a critical parameter; a sufficient amount ensures a reasonable reaction rate without being excessive and posing a fire hazard upon filtration.

-

Inerting the System: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.

-

Hydrogenation: Introduce hydrogen gas into the vessel and maintain a positive pressure. The reaction is typically carried out at or slightly above atmospheric pressure. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure it remains wet with solvent during filtration and handling.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield pure 4-trifluoromethyl-1,2-phenylenediamine as a crystalline solid[1].

Spectroscopic and Structural Characterization: A Comparative Analysis

The unambiguous identification of trifluoromethyl-substituted benzene diamine isomers is crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for this purpose. The electronic environment of each proton and carbon atom is uniquely influenced by the positions of the trifluoromethyl and amine groups, leading to distinct spectral fingerprints.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for common isomers of trifluoromethyl-phenylenediamine. The differences in chemical shifts (δ) in NMR spectroscopy and characteristic vibrational frequencies in IR spectroscopy are diagnostic for each isomer.

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| 4-Trifluoromethyl-1,2-phenylenediamine | Aromatic protons in the range of 6.5-7.0; Amine protons are broad singlets. | Aromatic carbons between 110-150; CF₃ carbon as a quartet. | A single resonance around -62 ppm. | N-H stretching (3300-3500), C-F stretching (1100-1300). | M+ at 176.06 |

| 2-Trifluoromethyl-1,4-phenylenediamine | Aromatic protons show distinct coupling patterns; Amine protons are broad singlets. | Aromatic carbons between 115-150; CF₃ carbon as a quartet. | A single resonance around -61 ppm. | N-H stretching (3300-3500), C-F stretching (1100-1300). | M+ at 176.14 |

| 5-Trifluoromethyl-1,3-phenylenediamine | Aromatic protons exhibit characteristic splitting; Amine protons are broad singlets. | Aromatic carbons between 100-160; CF₃ carbon as a quartet. | A single resonance around -63 ppm. | N-H stretching (3300-3500), C-F stretching (1100-1300). | M+ at 176.14 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a generalized representation.

Applications in Materials Science: Engineering High-Performance Polymers

Trifluoromethyl-substituted benzene diamines are pivotal monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of the bulky and electron-withdrawing CF₃ group imparts several desirable properties to the resulting polymers.

The Influence of Isomerism on Polymer Properties

The isomeric substitution pattern of the diamine monomer has a profound impact on the final polymer's characteristics. This is a direct consequence of how the monomer's geometry influences polymer chain packing, rigidity, and intermolecular interactions.

Caption: Influence of diamine isomerism on key polymer properties.

-

Para-isomers typically lead to polymers with more linear and rigid backbones. This results in enhanced thermal stability and superior mechanical properties due to efficient chain packing and strong intermolecular interactions.

-

Meta-isomers introduce a kink in the polymer chain, disrupting the packing and leading to increased solubility in organic solvents. This improved processability is often achieved at the expense of a slight reduction in thermal stability compared to their para-counterparts.

-

Ortho-isomers , with their sterically hindered nature, can further disrupt chain packing, often leading to polymers with even greater solubility and enhanced optical transparency.

These structure-property relationships allow for the fine-tuning of polymer characteristics by selecting the appropriate diamine isomer for a specific application.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The trifluoromethyl group is a well-established bioisostere for a methyl group and other functionalities in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate binding affinity to the target protein.[2][3] Trifluoromethyl-substituted benzene diamines serve as valuable scaffolds for the synthesis of a wide range of biologically active molecules.

Role in Drug Design and Development

While a comprehensive list of all drugs containing this specific moiety is extensive, it is instructive to consider the types of therapeutic agents where this scaffold is employed. These diamines are often used as key building blocks for the synthesis of heterocyclic compounds, which are prevalent in many drug classes.

A review of FDA-approved drugs over the last two decades reveals a significant number of pharmaceuticals containing the trifluoromethyl group, highlighting its importance in modern drug discovery.[4][5][6][7][8] While not all of these will contain the benzene diamine substructure, the principles of its utility remain the same. For instance, the trifluoromethyl group is a key feature in drugs like the antidepressant Fluoxetine, where it enhances brain penetration.[2]

The benzene diamine portion of the molecule provides reactive handles for further chemical elaboration, allowing for the construction of diverse molecular libraries for high-throughput screening. The amino groups can be readily derivatized to form amides, ureas, sulfonamides, and a variety of heterocyclic systems, each with the potential for unique biological activity.

Conclusion: A Versatile Scaffold for Future Innovation

Trifluoromethyl-substituted benzene diamines represent a class of chemical intermediates with immense potential. Their strategic importance stems from the synergistic combination of the property-enhancing trifluoromethyl group and the synthetically versatile diamine functionalities. As this guide has demonstrated, a deep understanding of their synthesis, characterization, and the structure-property relationships governed by their isomerism is critical for unlocking their full potential. For researchers in materials science, these compounds offer a pathway to novel polymers with tailored thermal, mechanical, and optical properties. For professionals in drug development, they provide a robust scaffold for the creation of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of this fascinating class of molecules will undoubtedly fuel innovation across a broad spectrum of scientific disciplines.

References

-

(a) Preparation of 4- trifluoromethyl-1,2-phenylene diamine. PrepChem.com. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

Comparative Investigations on the Effects of Pendent Trifluoromethyl Group to the Properties of the Polyimides Containing Diphenyl-substituted Cyclopentyl Cardo-structure. ResearchGate. Available at: [Link]

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. J-STAGE. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

Sources

- 1. Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | CiNii Research [cir.nii.ac.jp]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine derivatives represent a class of compounds with significant therapeutic potential, yet their precise mechanism of action remains an area of active investigation. This technical guide synthesizes current knowledge from structurally related molecules to propose a plausible mechanistic framework. By examining the distinct roles of the trifluoromethylphenyl moiety, the benzene-1,4-diamine core, and N-ethyl substitution, we can construct a scientifically grounded hypothesis. This document will delve into a proposed mechanism centered on the modulation of intracellular signaling pathways, potentially through enzyme inhibition or receptor interaction. Detailed experimental protocols are provided to facilitate the validation of this hypothesized mechanism, offering a roadmap for future research in this promising area of drug discovery.

Introduction: Unveiling a Promising Scaffold

The N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine scaffold is a unique amalgamation of chemical features known to impart significant biological activity. Aromatic amines are fundamental to many metabolic processes and are a common substructure in over a third of drug candidates.[1] The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][3] The N-ethyl substitution further refines the molecule's steric and electronic properties, potentially influencing its interaction with biological targets. While direct studies on this specific class of derivatives are limited, the extensive research on analogous compounds provides a strong foundation for postulating a mechanism of action.

This guide will explore a hypothesized mechanism wherein these derivatives act as modulators of key cellular signaling pathways, a common mode of action for many aromatic amines and trifluoromethyl-containing compounds.[4][5] We will dissect the potential contributions of each structural component to this proposed mechanism.

Deconstructing the Scaffold: A Structure-Function Perspective

The biological activity of N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine derivatives can be conceptually dissected by analyzing its core components:

-

The Trifluoromethylphenyl Moiety: The trifluoromethyl (CF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly alter the pKa of the nearby amine groups, influencing their ionization state at physiological pH and their ability to form hydrogen bonds.[2][6] Furthermore, the CF3 group can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[3] In many bioactive molecules, the trifluoromethylphenyl group is crucial for high-affinity binding to target proteins.[7][8]

-

The Benzene-1,4-diamine Core: This central aromatic ring provides a rigid scaffold for the presentation of the functional groups. The para-disposed amino groups are key interaction points. Aromatic diamines have been implicated in a variety of biological activities, including acting as radiosensitizers by influencing cellular redox states.[9] The electronic properties of the benzene ring, influenced by the trifluoromethyl group, will dictate the reactivity and interaction potential of the entire molecule.

-

N-ethyl Substitution: The presence of an ethyl group on one of the amine nitrogens introduces specific steric and electronic effects. This alkylation can modulate the molecule's lipophilicity and its ability to fit into the binding pocket of a target protein. The "magic methyl effect," where a small alkyl group dramatically increases potency, is a known phenomenon in medicinal chemistry, and a similar principle may apply to N-ethylation.[10]

A Hypothesized Mechanism of Action: Modulation of Kinase Signaling

Based on the known activities of structurally related compounds, we propose that N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine derivatives may exert their biological effects by modulating intracellular kinase signaling pathways. Many trifluoromethyl-containing aromatic compounds have been identified as potent kinase inhibitors.

This hypothesis is supported by the fact that the benzene-1,4-diamine scaffold can be found in inhibitors of various cellular processes, including oxidative phosphorylation.[5] Furthermore, substituted aniline derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.[11][12][13][14]

The proposed mechanism involves the binding of the derivative to the ATP-binding pocket of a specific protein kinase. The trifluoromethylphenyl group could engage in hydrophobic and halogen-bonding interactions within the pocket, while the diamine core could form critical hydrogen bonds with backbone residues. The N-ethyl group may provide additional van der Waals contacts, enhancing binding affinity and selectivity.

Caption: Kinase inhibition profiling workflow.

Cellular Target Engagement Assay

Objective: To confirm that the compound interacts with the target kinase within a cellular context.

Methodology:

-

Cell Culture: Culture a cell line that expresses the target kinase at a significant level.

-

Compound Treatment: Treat the cells with varying concentrations of the N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine derivative for a specified period.

-

Western Blot Analysis: Lyse the cells and perform a Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate would indicate target engagement and inhibition.

-

Data Quantification: Quantify the band intensities from the Western blot to determine the extent of inhibition at different compound concentrations.

Structure-Activity Relationship (SAR) Studies

Objective: To understand the contribution of each part of the molecule to its biological activity.

Methodology:

-

Synthesis of Analogs: Synthesize a series of analogs with systematic modifications to the core structure:

-

Vary the position and nature of the substituent on the phenyl ring (e.g., move the trifluoromethyl group, replace it with other electron-withdrawing or -donating groups).

-

Modify the N-alkyl group (e.g., N-methyl, N-propyl, or no alkylation).

-

Alter the substitution pattern of the diamine (e.g., meta- or ortho-diamine).

-

-

Biological Evaluation: Test the synthesized analogs in the kinase inhibition and cellular assays described above.

-

SAR Analysis: Correlate the changes in chemical structure with the observed biological activity to build a comprehensive SAR model.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Data for a Lead Compound

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 800 |

| Kinase C | >10,000 |

| Kinase D | 150 |

Table 2: Hypothetical Structure-Activity Relationship Data

| Compound ID | R1 | R2 | Kinase A IC50 (nM) |

| Lead | 3-CF3 | Ethyl | 50 |

| Analog 1 | 4-CF3 | Ethyl | 200 |

| Analog 2 | 3-Cl | Ethyl | 500 |

| Analog 3 | 3-CF3 | Methyl | 150 |

| Analog 4 | 3-CF3 | H | >1000 |

Conclusion and Future Directions

The N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine scaffold holds considerable promise for the development of novel therapeutics. While the precise mechanism of action is yet to be fully elucidated, the hypothesized role as a modulator of kinase signaling provides a robust framework for further investigation. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and understanding the intricate structure-activity relationships that govern the biological activity of this compound class.

Future research should focus on identifying the specific kinase targets, elucidating the downstream cellular consequences of their inhibition, and optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine derivatives.

References

-

Mague, J. T., & Llopis-Mestre, V. (2019). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. ACS Omega, 4(4), 7134-7143. [Link]

-

ResearchGate. (n.d.). Representative examples of trifluoromethyl phenyl-containing approved drugs. [Link]

-

Platt, D. M., et al. (2016). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 59(17), 8086-8099. [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR). [Link]

-

Wikipedia. (2023). Trifluoromethylphenylpiperazine. [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1238. [Link]

-

Kim, D. H., et al. (2020). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

-

Harris, J. W., & Power, J. A. (1981). Diamide: Mechanisms of Action and Interactions With Other Sensitizers. International Journal of Radiation Oncology, Biology, Physics, 7(1), 103-107. [Link]

-

A-Z Chemical. (n.d.). 2-Hydroxy-4-(trifluoromethyl)aniline: A Key Chemical Intermediate. [Link]

-

Bernstein, P. S., & Rando, R. R. (1986). Mechanism of action of aromatic amines that short-circuit the visual cycle. Biochemistry, 25(11), 3370-3377. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. [Link]

-

Wang, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 346-364. [Link]

-

Cheng, G. J., & Dong, X. W. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(29), 5356-5360. [Link]

-

Rice University. (2016, September 14). Chemists make strides to simplify drug design, synthesis. [Link]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of aromatic amines that short-circuit the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diamide: mechanisms of action and interactions with other sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

A Technical Guide to the Empirical Determination of Physical Properties for 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine

Abstract

This technical guide provides a comprehensive framework for the empirical determination of key physical properties—specifically melting point and solubility—for the novel compound 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine. In the dynamic field of drug discovery and development, a precise understanding of a molecule's physicochemical characteristics is a prerequisite for advancing lead candidates. Given the absence of extensive public data for this specific trifluoromethylated diamine, this document serves as a foundational manual for researchers. It combines theoretical principles with robust, field-proven experimental protocols to empower scientists to generate reliable and reproducible data. The methodologies detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction and Theoretical Framework

This compound is a substituted aromatic diamine of interest in medicinal chemistry and materials science. Its structure incorporates three key functional groups that dictate its physical behavior: a primary aromatic amine (-NH₂), a secondary N-ethylamino group (-NHCH₂CH₃), and a trifluoromethyl group (-CF₃). Understanding the interplay of these groups is critical for predicting and interpreting the compound's melting point and solubility profile.

Influence of Molecular Structure on Physical Properties

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and highly lipophilic.[1][2] Its presence is known to increase lipophilicity (fat-solubility), which can enhance a molecule's ability to cross cellular membranes.[2][3] The -CF₃ group can also lower the basicity of nearby amine groups and impact crystal packing, thereby influencing both melting point and solubility.[1][4]

-

Amine Groups (-NH₂ and -NHCH₂CH₃): Both the primary and secondary amine groups are capable of forming hydrogen bonds. This intermolecular hydrogen bonding significantly influences the energy required to break the crystal lattice, typically leading to higher melting points compared to non-hydrogen bonding analogs. These polar groups also allow for interactions with polar solvents. As bases, they can be protonated in acidic solutions to form water-soluble salts.[5][6]

Rationale for Empirical Determination

While theoretical predictions and in-silico modeling tools offer valuable first-pass estimations of physical properties, they are not a substitute for empirical data.[7][8][9] Factors like crystal polymorphism can lead to significant deviations from predicted values. Therefore, the protocols outlined in this guide are essential for generating the accurate data required for downstream applications such as formulation development, reaction optimization, and biological screening.

Protocol for Melting Point Determination

The melting point is a fundamental property that provides a primary indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[10]

Equipment and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

The sample: this compound (ensure it is dry)

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Jab the open end of a capillary tube into the powder multiple times to collect a small amount of sample.[11]

-

Invert the tube and tap it gently on the benchtop to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube or PVC pipe onto the benchtop several times.[11]

-

The final packed sample height should be 2-3 mm.[11]

-

-

Approximate Melting Point (Rapid Scan):

-

If the melting point is unknown, perform a rapid determination first.

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set a fast heating rate (e.g., 10-20°C per minute).[12]

-

Observe the sample and record the approximate temperature range at which it melts. This provides a target for the precise measurement.

-

-

Precise Melting Point (Slow Scan):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid scan.[11]

-

Insert a new, freshly prepared capillary tube with the sample.

-

Set the heating rate to a slow ramp (1-2°C per minute) starting from a temperature ~15-20°C below the approximate melting point.[12]

-

Carefully observe the sample through the magnifying lens.

-

Record T₁: The temperature at which the first droplet of liquid appears.[11]

-

Record T₂: The temperature at which the last solid crystal completely liquefies.[11]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the precise measurement at least twice with fresh samples. Consistent results validate the measurement.

-

Data Presentation: Melting Point

| Determination Run | Start of Melting (T₁, °C) | End of Melting (T₂, °C) | Melting Range (°C) | Observations |

| Rapid Scan | ||||

| Precise Scan 1 | ||||

| Precise Scan 2 | ||||

| Average Precise Range |

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Protocol for Solubility Profile Determination

A solubility profile across a panel of solvents with varying polarities is crucial for selecting appropriate solvents for reactions, purification, and formulation. The general principle of "like dissolves like" is the guiding framework.[13]

Equipment and Materials

-

Small vials or test tubes with caps

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Solvent Panel (suggested):

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Weigh a specific amount of the compound (e.g., 5 mg) into each labeled vial. Precision is key for comparability.

-

-

Solvent Addition:

-

Add a defined volume of a single solvent (e.g., 1.0 mL) to the corresponding vial.[14] This creates a standard concentration for testing (e.g., 5 mg/mL).

-

-

Mixing and Observation:

-

Acid Solubility Test:

-

Pay special attention to the test with 5% HCl. The amine groups in the molecule are basic and should react with the acid to form a hydrochloride salt.[5] This salt is an ionic species and is expected to be significantly more soluble in water than the free base. A positive result (dissolution in 5% HCl) confirms the presence of a basic functional group.[6]

-

-

Classification:

-

Record the results using a standardized classification system.

-

Data Presentation: Solubility Profile

Test Concentration: 5 mg/mL Temperature: Ambient (~25°C)

| Solvent | Solvent Type | Observation | Classification |

| Water | Polar Protic | ||

| 5% HCl | Aqueous Acid | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dichloromethane (DCM) | Slightly Polar | ||

| Ethyl Acetate | Slightly Polar | ||

| Toluene | Nonpolar | ||

| Hexanes | Nonpolar |

Classification Key:

-

Soluble: Forms a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

Workflow for Solubility Profiling

Caption: Decision workflow for solubility profiling.

Synthesis and Interpretation

The empirically determined melting point and solubility profile constitute a critical data package for this compound. A sharp, reproducible melting range is a strong indicator of high purity. The solubility data provides a practical guide for chemists, allowing for the rational selection of solvent systems for synthesis, purification (e.g., recrystallization or chromatography), and formulation for biological assays. The expected high solubility in acidic media, due to salt formation, offers a valuable handle for extraction and purification protocols. These experimentally derived values provide the authoritative grounding necessary to confidently advance this compound in the research and development pipeline.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Solubility test for Organic Compounds. (2024). Retrieved from B. N. College of Engineering & Technology, Lucknow.

-

3-(Trifluoromethyl)aniline | C7H6F3N. (n.d.). PubChem. Retrieved from [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). VCCLAB. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

AA-Prop - Protein Physicochemical Properties Prediction Tool. (n.d.). BioGem.Org. Retrieved from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

- Experiment 1 - Melting Points. (n.d.).

-

VOLPES: an interactive web-based tool for visualizing and comparing physicochemical properties of biological sequences. (2019). Nucleic Acids Research. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

- experiment (1) determination of melting points. (2021).

- Method for determining solubility of slightly soluble organic compounds. (1972). Analytical Chemistry.

-

ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]

-

2-(Trifluoromethyl)aniline | C7H6F3N. (n.d.). PubChem. Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link]

-

4-trifluoromethyl aniline. (n.d.). ChemBK. Retrieved from [Link]

-

Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. On-line Software [vcclab.org]

- 8. acdlabs.com [acdlabs.com]

- 9. revvitysignals.com [revvitysignals.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. saltise.ca [saltise.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis using 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing High-Performance Polymers with Fluorinated Diamines

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them indispensable in the aerospace, electronics, and medical industries.[3] The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into the polymer backbone can significantly enhance key properties. The presence of CF₃ groups can improve solubility, lower the dielectric constant, increase optical transparency, and enhance thermal stability due to the high energy of the C-F bond.[2][4][5][6]

This application note provides a detailed protocol for the synthesis of novel polyimides using the asymmetric diamine, 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine. The presence of both an ethyl group and a trifluoromethyl group on the diamine monomer is anticipated to yield polyimides with a unique combination of properties. The trifluoromethyl group is expected to enhance solubility and thermal stability, while the ethyl group may disrupt chain packing, further improving solubility and potentially impacting the polymer's mechanical and thermal properties.

Two primary, well-established methods for polyimide synthesis will be detailed: the conventional two-step method proceeding through a poly(amic acid) intermediate and the one-step high-temperature solution polymerization.[1][7] This guide will provide researchers with the foundational knowledge and practical steps to successfully synthesize and characterize polyimides derived from this novel fluorinated diamine.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | Polymer Grade (>99%) | Custom synthesis or specialty chemical supplier | Must be pure and dry. |

| Aromatic Dianhydride (e.g., PMDA, 6FDA, ODPA) | Polymer Grade (>99%) | Sigma-Aldrich, TCI | Must be dried under vacuum before use. |

| N,N-Dimethylacetamide (DMAc) | Anhydrous | Sigma-Aldrich | High-purity, low-water content is critical. |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | Alternative high-boiling aprotic solvent. |

| m-Cresol | Reagent Grade | Sigma-Aldrich | For one-step synthesis. |

| Isoquinoline or Pyridine | Reagent Grade | Sigma-Aldrich | Catalyst for one-step or chemical imidization. |

| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | For chemical imidization. |

| Toluene or Xylene | Anhydrous | Sigma-Aldrich | For azeotropic removal of water. |

| Nitrogen (N₂) | High Purity (99.99%) | Local supplier | For maintaining an inert atmosphere. |

| Methanol or Ethanol | ACS Grade | Fisher Scientific | For precipitation of the polymer. |

Equipment

| Equipment | Purpose |

| Three-neck round-bottom flask | Reaction vessel |

| Mechanical stirrer | Ensure homogenous reaction mixture |

| Nitrogen inlet/outlet | Maintain inert atmosphere |

| Dean-Stark trap and condenser | Azeotropic removal of water (one-step method) |

| Heating mantle with temperature controller | Precise temperature control |

| Vacuum oven | Drying of monomers and polymer |

| Glass plates and casting knife | Film casting |

| Analytical balance | Accurate weighing of monomers |

| Schlenk line | Handling of anhydrous solvents and reagents |

Experimental Protocols

Two robust protocols for the synthesis of polyimides from this compound are presented below. The choice of method will depend on the desired properties of the final polymer and the solubility of the resulting polyimide.

Protocol 1: Two-Step Synthesis via Poly(amic acid) Intermediate

This is the most common method for polyimide synthesis, involving the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[1][7][8]

Step 1: Poly(amic acid) Synthesis

-

Monomer Preparation: Dry the aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in a vacuum oven at 120-150°C for at least 4 hours to remove any residual moisture.

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Diamine Dissolution: Under a nitrogen atmosphere, add this compound to the flask. Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 15-20 wt%. Stir until the diamine is completely dissolved.

-

Dianhydride Addition: Slowly add an equimolar amount of the dried aromatic dianhydride to the diamine solution in small portions. The addition of solid dianhydride to the diamine solution is often preferred to achieve higher molecular weights.[1]

-

Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The reaction is a nucleophilic substitution where the amine group attacks the carbonyl carbon of the anhydride.[1][9]

Step 2: Imidization (Conversion to Polyimide)

-

Method A: Thermal Imidization

-

Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a casting knife to achieve the desired film thickness.

-

Solvent Removal and Curing: Place the cast film in a programmable oven and subject it to a stepwise heating program under a nitrogen atmosphere. A typical heating schedule is:

-

80°C for 1 hour to slowly remove the solvent.

-

150°C for 1 hour.

-

200°C for 1 hour.

-

250°C for 1 hour.

-

300°C for 1 hour to ensure complete cyclodehydration.[10]

-

-

Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.

-

-

Method B: Chemical Imidization

-

Dehydrating Agent Addition: To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) at room temperature.[1][8] A typical molar ratio of acetic anhydride to amic acid repeat unit is 2-4, and the catalyst is often used in a 1:1 molar ratio with the acetic anhydride.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it forms.[1]

-

Isolation: Pour the reaction mixture into a large volume of a non-solvent like methanol or ethanol to precipitate the polymer completely.

-

Purification: Filter the precipitated polyimide, wash it thoroughly with methanol and water to remove residual solvent and reagents, and then dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

-

Protocol 2: One-Step High-Temperature Solution Polymerization

This method is suitable for synthesizing soluble polyimides directly.[1][7]

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add equimolar amounts of this compound and an aromatic dianhydride.

-

Solvent and Catalyst Addition: Add a high-boiling solvent such as m-cresol to achieve a solids content of 10-20 wt%. Add a catalytic amount of isoquinoline (a few drops).[4][11]

-

Azeotropic Dehydration: Add an azeotroping agent like toluene or xylene to the reaction mixture.

-

Polymerization: Heat the mixture to 180-200°C with continuous stirring under a nitrogen flow. Water generated during the imidization process will be removed azeotropically and collected in the Dean-Stark trap.[1]

-

Reaction Completion: Continue the reaction for 6-12 hours, or until the theoretical amount of water has been collected.

-

Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol or ethanol to precipitate the polyimide.

-

Purification: Filter the polymer, wash it extensively with methanol, and dry it in a vacuum oven at 150°C overnight.

Visualization of Synthetic Workflows

Caption: Workflow for polyimide synthesis via two-step and one-step methods.

Characterization of the Synthesized Polyimide

Thorough characterization is essential to confirm the chemical structure, thermal properties, and purity of the synthesized polyimide.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the conversion of the poly(amic acid) to the polyimide.[9][12]

-

Sample Preparation: A thin film of the polyimide is cast on a salt plate (KBr or NaCl) or analyzed directly as a self-supporting film.

-

Expected Spectra:

-

The disappearance of the broad N-H and O-H stretching bands of the amic acid group (around 3300-2500 cm⁻¹).

-

The appearance of characteristic imide absorption bands:

-

Asymmetric C=O stretching at ~1780 cm⁻¹.

-

Symmetric C=O stretching at ~1720 cm⁻¹.

-

C-N stretching at ~1370 cm⁻¹.

-

Imide ring deformation at ~720 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the polymer.[13]

-

Sample Preparation: The soluble polyimide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Expected Spectra: The spectra should show characteristic peaks corresponding to the aromatic protons and carbons of both the diamine and dianhydride residues, as well as signals from the ethyl group. The integration of the peaks should be consistent with the proposed polymer structure.